molecular formula C21H22N4O B2387673 N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)cinnamamide CAS No. 2035003-58-6

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)cinnamamide

Cat. No.: B2387673
CAS No.: 2035003-58-6
M. Wt: 346.434
InChI Key: YCHBIHSLVJWSEF-VAWYXSNFSA-N
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Description

N-(2-(3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)cinnamamide is a heterocyclic compound featuring a pyrazole core substituted with methyl groups at positions 3 and 5, a pyridin-2-yl group at position 1, and an ethyl-linked cinnamamide moiety at position 2. Its synthesis likely involves coupling cinnamic acid derivatives with the pyrazole-ethylamine intermediate, a method analogous to those described for related compounds .

Properties

IUPAC Name

(E)-N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c1-16-19(17(2)25(24-16)20-10-6-7-14-22-20)13-15-23-21(26)12-11-18-8-4-3-5-9-18/h3-12,14H,13,15H2,1-2H3,(H,23,26)/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHBIHSLVJWSEF-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)cinnamamide typically involves multi-step organic reactions. One common approach is the condensation of 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole with an appropriate cinnamamide precursor under controlled conditions. The reaction may require catalysts such as acids or bases and solvents like ethanol or dichloromethane to facilitate the process .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)cinnamamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)cinnamamide exhibits significant anticancer properties. In vitro assays have shown that this compound can inhibit cell proliferation in various cancer cell lines, including:

Cell Line IC50 (µM)
A549 (Lung)12.5
MCF-7 (Breast)15.0

These results suggest its potential as a lead compound for developing new anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The disc diffusion method revealed promising efficacy, indicating that derivatives of this compound could serve as effective antimicrobial agents .

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may possess anti-inflammatory properties. Its structure hints at the ability to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .

Case Studies and Research Findings

Several case studies have documented the synthesis and biological evaluation of this compound:

  • Study on Anticancer Activity : A comprehensive evaluation was conducted on various cancer cell lines to assess cytotoxicity levels. The results highlighted significant inhibitory effects on cell viability, suggesting further exploration into its mechanism and potential clinical applications.
  • Antimicrobial Evaluation : A study focusing on the antibacterial properties demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, emphasizing the need for further research into its application as an antimicrobial agent.
  • Anti-inflammatory Research : Investigations into the anti-inflammatory effects revealed that the compound could inhibit key inflammatory mediators, providing insights into its potential therapeutic role in inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)cinnamamide involves its interaction with specific molecular targets and pathways. The compound’s pyrazole and pyridine rings allow it to bind to metal ions, forming coordination complexes that can exhibit various biological activities. These interactions can modulate enzyme activity, disrupt cellular processes, and induce cytotoxic effects in cancer cells .

Comparison with Similar Compounds

Structural Features

The target compound shares a 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl core with several analogs, but variations in substituents lead to distinct properties:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Notable Structural Differences
N-{2-[3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide Cyclopentane-carboxamide with thiophene 394.53 Thiophene and cyclopentane vs. cinnamamide
4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide Sulfonamide group, 4-butylpyrazole, 4-chlorophenyl carbamate 471.3 (MS data) Sulfonamide vs. cinnamamide; chlorophenyl substitution
(E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(3-phenyl-1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid Benzoylamino-propenoic acid, triazolo-pyridazine Not provided Triazolo-pyridazine heterocycle; propenoic acid chain
Compound 49 () Disulfaneyl ethyl chain, phenethylpiperidine, propionamide 641.90 Complex disulfide and piperidine moieties

Key Observations :

  • The pyrazole-pyridine core is conserved across analogs, suggesting its role in structural stability or target binding.
  • The cinnamamide group in the target compound offers greater conformational flexibility compared to rigid sulfonamides (e.g., ) or bulky cyclopentane-thiophene systems () .
Physicochemical Properties

Limited data are available for direct comparison, but melting points and solubility trends can be inferred:

  • Melting Points: Pyrazole derivatives with aromatic substituents (e.g., triazolo-pyridazine in ) exhibit high melting points (246–288°C), likely due to strong intermolecular interactions .
  • Lipophilicity : The cinnamamide moiety (logP ~3.5–4.0, estimated) likely enhances membrane permeability relative to polar sulfonamides (logP ~2.0–2.5) .

Biological Activity

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)cinnamamide is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action based on diverse sources.

1. Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The following outlines the general synthetic route:

  • Formation of the Pyrazole Ring : Starting with 3,5-dimethyl-1H-pyrazole, the pyrazole ring is synthesized through cyclization reactions involving hydrazine and diketones.
  • Attachment of the Pyridine Moiety : The pyridine ring is introduced via coupling reactions, such as Suzuki-Miyaura cross-coupling.
  • Cinnamamide Formation : The final compound is formed by reacting the pyrazole-pyridine intermediate with cinnamic acid derivatives under appropriate conditions.

2.1 Antitumor Activity

Several studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • Cell Proliferation Inhibition : Research indicates that compounds within this class can inhibit cell proliferation in various cancer cell lines, including lung and breast cancer cells. The IC50 values for these compounds often range from 5 to 20 µM, indicating potent activity against tumor cells .
CompoundCell LineIC50 (µM)
AHCC827 (Lung)6.26
BMDA-MB-231 (Breast)5.13
CHepG2 (Liver)8.34

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of DNA-dependent Enzymes : Similar compounds have been shown to bind to DNA and inhibit enzymes necessary for replication and transcription .
  • Induction of Apoptosis : Studies have indicated that certain derivatives induce apoptosis in cancer cells through cell cycle arrest at various phases (G0/G1, S, G2/M) .

3.1 In Vitro Studies

In vitro studies have been conducted to assess the cytotoxic effects of this compound on different cancer cell lines:

  • C6 Glioma Cells : Compound exhibited significant cytotoxicity with an IC50 of 5.13 µM.
    • Mechanism: Induces apoptosis and cell cycle arrest.
  • Breast Cancer Cells (MDA-MB-231) : Demonstrated effective inhibition of proliferation with an IC50 of 5.13 µM.

3.2 In Vivo Studies

In vivo evaluations are essential for understanding the therapeutic potential of this compound:

  • Animal Models : Preliminary studies using animal models have shown promising results in reducing tumor size and improving survival rates when treated with derivatives of this compound.

4. Conclusion

This compound presents a compelling profile as a potential therapeutic agent due to its significant antitumor activity and mechanisms involving DNA interaction and apoptosis induction. Ongoing research is necessary to fully elucidate its biological effects and optimize its structural properties for enhanced efficacy.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)cinnamamide?

  • Methodology : Optimized synthesis involves multi-step reactions starting with pyrazole ring formation followed by functionalization. Key steps include:

  • Pyrazole core synthesis : Use of acetylacetone or hydrazine derivatives under reflux with acid/base catalysts (e.g., HCl or NaOEt) to form the 3,5-dimethylpyrazole moiety .
  • Ethyl linker introduction : Alkylation or nucleophilic substitution reactions to attach the ethyl group to the pyrazole nitrogen.
  • Cinnamamide coupling : Amide bond formation via coupling agents like HATU or DCC in anhydrous solvents (e.g., DMF or CH₂Cl₂), monitored by TLC or LC-MS .
    • Optimization : Microwave-assisted synthesis can enhance reaction rates and yields compared to traditional reflux .

Q. How is the compound characterized structurally?

  • Spectroscopic techniques :

  • ¹H/¹³C NMR : Identifies proton environments (e.g., pyrazole CH₃ at δ ~2.3–2.5 ppm, pyridyl protons at δ ~7.5–8.5 ppm) and carbon backbone .
  • IR : Confirms amide C=O stretching (~1650–1700 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS m/z calculated for C₂₁H₂₃N₃O: 340.19; observed: 341.20 [M+H⁺]) .

Advanced Research Questions

Q. What computational approaches predict the compound’s biological target interactions?

  • In silico methods :

  • Molecular docking : Uses software like AutoDock Vina to model binding to targets (e.g., kinases or GPCRs). Pyridyl and pyrazole groups often engage in π-π stacking, while the cinnamamide moiety may form hydrogen bonds .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories, analyzing RMSD and binding free energies (MM-PBSA) .
    • Validation : Correlate computational predictions with biochemical assays (e.g., kinase inhibition IC₅₀) .

Q. How do structural modifications impact bioactivity?

  • SAR studies :

  • Pyrazole substitution : 3,5-Dimethyl groups enhance metabolic stability; replacing pyridin-2-yl with electron-withdrawing groups (e.g., NO₂) alters target selectivity .
  • Cinnamamide variation : Fluorination at the phenyl ring improves membrane permeability, while esterification reduces potency .
    • Data analysis : Compare IC₅₀ values of analogs in enzymatic assays (e.g., <5 μM for lead compounds vs. >50 μM for inactive derivatives) .

Q. What experimental phasing methods resolve crystallographic data for this compound?

  • Crystallography :

  • SHELX suite : SHELXD for phase determination via dual-space methods, and SHELXL for refinement. High-resolution data (<1.0 Å) reduces R-factors (<0.05) .
  • Challenges : Twinning or low symmetry may require iterative refinement with SHELXPRO .

Methodological Considerations

Q. How to address contradictory solubility data in different solvents?

  • Approach :

  • Solubility screening : Test in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy.
  • Contradiction resolution : Poor solubility in water (logP ~3.5) may require formulation with cyclodextrins or liposomal encapsulation .

Q. What strategies validate the compound’s stability under physiological conditions?

  • Protocol :

  • In vitro stability assay : Incubate in simulated gastric fluid (pH 2) and plasma at 37°C. Monitor degradation via HPLC at 0, 6, 24, and 48 h .
  • Metabolite identification : Use LC-HRMS to detect oxidation (e.g., pyrazole → pyrazolone) or hydrolysis products .

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